molecular formula C7H4Cl2N2O B8765155 2,3-Dichlorofuro[2,3-c]pyridin-7-amine

2,3-Dichlorofuro[2,3-c]pyridin-7-amine

Cat. No. B8765155
M. Wt: 203.02 g/mol
InChI Key: IAXSGWNYYIHPDZ-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A solution of 2,3-dichlorofuro[2,3-c]pyridin-7-amine (5.7 g, 28.2 mmol) in MeCN (200 mL) was treated with N-iodosuccinimide (9.57 g, 42.3 mmol), added portionwise over 5-10 min. The mixture was heated at 60° C. for 16 h. After cooling to RT, the reaction was quenched with 20% aqueous sodium thiosulfate and stirred for 10 min. EtOAc (200 mL) was added and the phases separated. The organic phase was washed with 20% aqueous sodium thiosulfate (50 mL), then water (2×100 mL) and finally with brine. After drying over Na2SO4, the organic extracts were filtered and concentrated in vacuo. The material was purified using flash chromatography eluting with 2% MeOH in DCM to afford 3.8 g (41%) of the title compound. 1H NMR (300 MHz, DMSO-d6): δ 6.75 (br. s, 2H); 8.02 (s, 1H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:11][C:5]2=[C:6]([NH2:10])[N:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[Cl:12].[I:13]N1C(=O)CCC1=O>CC#N>[Cl:1][C:2]1[O:11][C:5]2=[C:6]([NH2:10])[N:7]=[CH:8][C:9]([I:13])=[C:4]2[C:3]=1[Cl:12]

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
ClC1=C(C=2C(=C(N=CC2)N)O1)Cl
Name
Quantity
9.57 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise over 5-10 min
Duration
7.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 20% aqueous sodium thiosulfate
ADDITION
Type
ADDITION
Details
EtOAc (200 mL) was added
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic phase was washed with 20% aqueous sodium thiosulfate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
FILTRATION
Type
FILTRATION
Details
the organic extracts were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The material was purified
WASH
Type
WASH
Details
eluting with 2% MeOH in DCM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=2C(=C(N=CC2I)N)O1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.